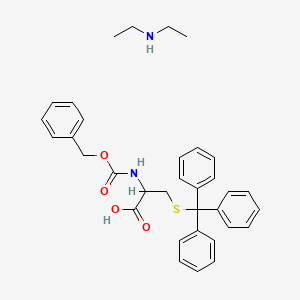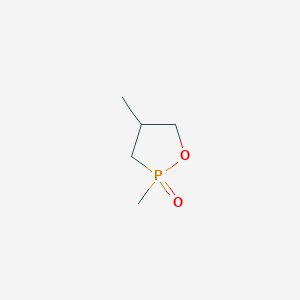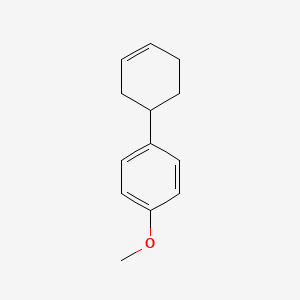![molecular formula C16H28O3 B14636037 [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid CAS No. 53889-43-3](/img/structure/B14636037.png)
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure It consists of a cyclohexene ring substituted with a methylpent-3-enyl group and a methanol group, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common approach is the alkylation of cyclohexene with 4-methylpent-3-enyl halide, followed by the reduction of the resulting product to introduce the methanol group. The final step involves the esterification of the alcohol with propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyclohexene ring can be hydrogenated to cyclohexane using hydrogen gas and a palladium catalyst.
Substitution: The methylpent-3-enyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]carboxylic acid.
Reduction: Formation of [4-(4-Methylpent-3-enyl)cyclohexane-1-yl]methanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alcohols and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the structure could lead to the development of new drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it valuable for creating specialized products .
Mechanism of Action
The mechanism of action of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding, while the propanoic acid moiety can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the methylpent-3-enyl group and propanoic acid moiety.
Cyclohexanone: Contains a ketone group instead of the methanol and propanoic acid groups.
4-Methylcyclohexanol: Similar but lacks the propanoic acid moiety.
Uniqueness
The uniqueness of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid lies in its combination of functional groups.
Properties
CAS No. |
53889-43-3 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid |
InChI |
InChI=1S/C13H22O.C3H6O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;1-2-3(4)5/h4,6,13-14H,3,5,7-10H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
ICYFKNMSSVGOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=CCCC1=CCC(CC1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
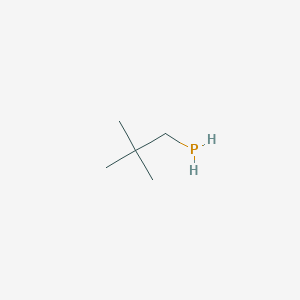
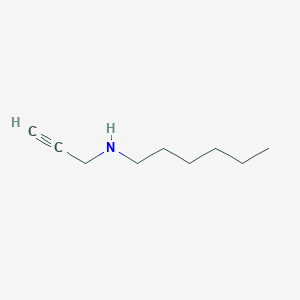
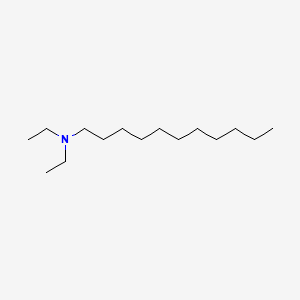
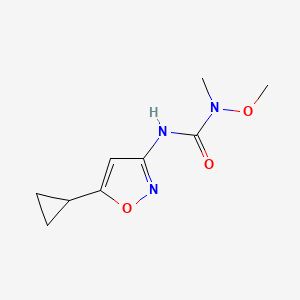

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
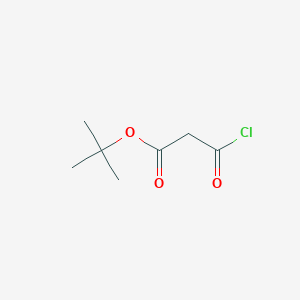
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
